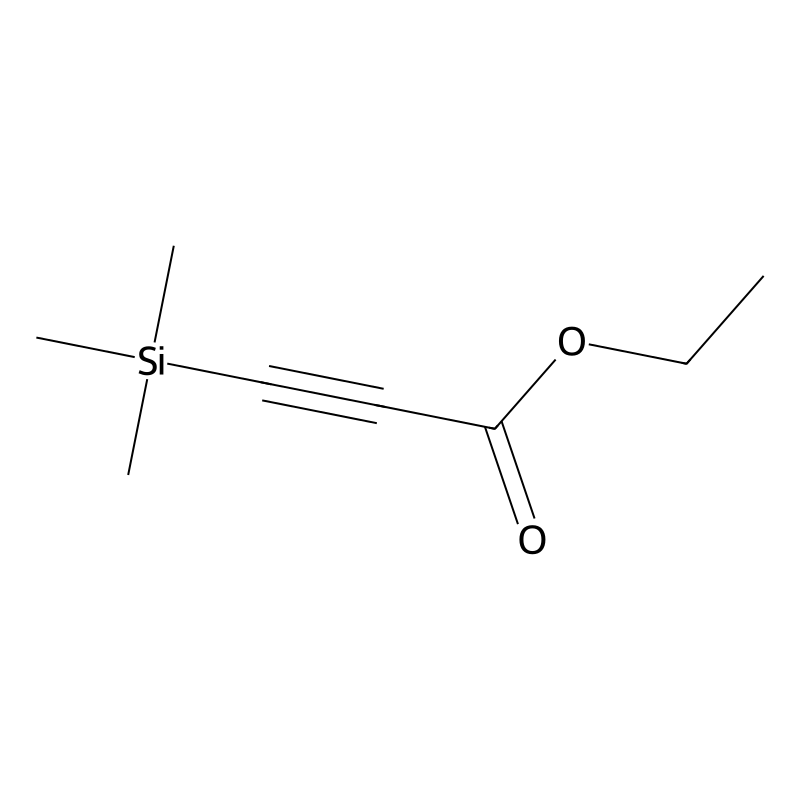

Ethyl 3-(trimethylsilyl)propiolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-(trimethylsilyl)propiolate is a chemical compound with the molecular formula C₈H₁₄O₂Si. It is characterized by the presence of a trimethylsilyl group attached to a propiolate moiety, which contributes to its unique chemical properties. The compound appears as a colorless liquid with a boiling point of approximately 92–96 °C at 28 mmHg and has a density of 0.897 g/cm³ . Ethyl 3-(trimethylsilyl)propiolate is noted for its potential applications in organic synthesis, particularly in the preparation of various functionalized compounds.

Organic Synthesis

Ethyl 3-(trimethylsilyl)propiolate serves as a valuable building block in organic synthesis due to the presence of the alkyne functional group (-C≡C-) and the ester group (-COOCH₃). The alkyne moiety enables various coupling reactions, while the ester group can be readily transformed into other functionalities.

- Synthesis of Furans: This compound has been utilized as a precursor in the synthesis of substituted furans through cyclization reactions. For instance, a study describes its use in the preparation of 4-ethoxycarbonyl-3-(trimethylsilyl)furan, a key intermediate in the synthesis of complex natural products [1].

Source

[1] K. Uneyama and M. Yamashita, "A Novel Synthesis of 4-Ethoxycarbonyl-3-(trimethylsilyl)furan," Synthesis, vol. 1982, no. 11, pp. 945-946, 1982.

- Click Chemistry: The alkyne functionality of Ethyl 3-(trimethylsilyl)propiolate allows its participation in click chemistry reactions, a powerful tool for the rapid and efficient formation of complex molecules. These reactions involve the selective and high-yielding coupling of alkynes with azides or other functional groups.

Synthetic Applications in Medicinal Chemistry

Ethyl 3-(trimethylsilyl)propiolate has been explored in the synthesis of medicinally relevant compounds.

- Synthesis of Heterocyclic Scaffolds: The alkyne functionality can be employed to construct diverse heterocyclic scaffolds, which are fundamental ring structures in many drugs. These heterocycles can exhibit various biological activities, making them attractive targets for drug discovery efforts.

- Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.

- Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds that are valuable in synthetic organic chemistry.

- Deprotection Reactions: The trimethylsilyl group can be removed under specific conditions, revealing other functional groups for further modification.

Several methods have been developed for the synthesis of Ethyl 3-(trimethylsilyl)propiolate:

- Direct Synthesis from Propiolic Acid: Ethyl 3-(trimethylsilyl)propiolate can be synthesized by reacting propiolic acid with trimethylsilyl chloride in the presence of a base such as triethylamine.

- Esterification Reactions: The compound may also be produced through esterification processes involving trimethylsilyl derivatives and ethyl propiolate.

- Use of Catalysts: Transition metal catalysts can facilitate the formation of Ethyl 3-(trimethylsilyl)propiolate from simpler starting materials, enhancing yield and selectivity.

Ethyl 3-(trimethylsilyl)propiolate finds applications primarily in organic synthesis:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various compounds, including pharmaceuticals and agrochemicals.

- Precursor for Functionalized Compounds: The compound is used in the preparation of functionalized furan derivatives and other heterocycles, which are valuable in medicinal chemistry .

- Research

Ethyl 3-(trimethylsilyl)propiolate shares structural similarities with various silylated compounds and propyloates. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl Propiolate | C₅H₆O₂ | Simple ester without silylation |

| Trimethylsilyl Propiolate | C₇H₁₄O₂Si | Lacks ethyl group; more reactive due to silylation |

| Ethyl 3-(trimethylsilyl)propionate | C₈H₁₈O₂Si | Contains an additional propionate group |

Ethyl 3-(trimethylsilyl)propiolate stands out due to its combination of both trimethylsilyl and propiolate functionalities, making it versatile for various synthetic applications while being less common than its simpler analogues.

Reaction of Propiolate Esters with Chlorotrimethylsilane

The foundational method for synthesizing ethyl 3-(trimethylsilyl)propiolate involves the reaction of lower alkyl propiolates (e.g., methyl or ethyl propiolate) with chlorotrimethylsilane. This exothermic reaction proceeds via nucleophilic substitution, where the alkynyl oxygen of the propiolate ester attacks the electrophilic silicon atom in chlorotrimethylsilane. The process typically employs equimolar ratios of reactants, though slight excesses of chlorotrimethylsilane (1.1 equivalents) improve yields by driving the reaction to completion.

Key reaction parameters:

- Temperature: Maintained at 40–60°C to balance reactivity and side-product formation.

- Stoichiometry: Optimal at 1:1 molar ratios, though deviations up to 10% excess chlorotrimethylsilane are tolerated.

- Byproducts: Triethylamine hydrochloride forms as a precipitate, requiring filtration during workup.

Role of Triethylamine in Catalytic Base-Mediated Silylation

Triethylamine serves dual roles:

- Acid Scavenger: Neutralizes HCl generated during the reaction, preventing protonation of the propiolate ester and ensuring efficient silylation.

- Catalyst: Facilitates deprotonation of the propiolate ester, enhancing nucleophilic attack on chlorotrimethylsilane.

Triethylamine is typically added dropwise to maintain reaction control, with rapid addition leading to uncontrolled exotherms. Its use in benzene solvent systems minimizes side reactions compared to polar aprotic solvents like DMF, which may promote undesired borylation.

Solvent Optimization (Benzene vs. Polar Aprotic Systems)

Benzene remains the solvent of choice due to its ability to stabilize reactive intermediates and prevent silane hydrolysis. However, environmental and safety concerns have driven research into alternatives:

Polar aprotic solvents like DMF are generally avoided due to competing side reactions, though they may be suitable for specialized applications requiring controlled moisture levels.

Optimized Synthetic Routes

One-Step Silylation Methods (Patent-Reported Procedures)

Modern protocols derived from US Patent 3,770,791 and subsequent innovations enable single-step synthesis with yields matching traditional two-step methods (44–48%). The optimized procedure involves:

- Combining ethyl propiolate, chlorotrimethylsilane, and dry benzene in a 5-L reactor.

- Adding triethylamine dropwise at 40°C over 30 minutes.

- Stirring at 60°C for 30 minutes, followed by quenching with water and extraction.

Advantages over classical methods:

- Reduced Purification: Eliminates intermediate isolation steps.

- Scalability: Demonstrated at 4.56-mole scale with consistent yields.

Deuterated Analog Synthesis for NMR Standards

Deuterated ethyl 3-(trimethylsilyl)propiolate derivatives, such as sodium 3-trimethylsilylpropionate-d4, are synthesized via:

- Deuterogenation: Hydrogenation of the triple bond using deuterium gas and palladium catalysts.

- Saponification: Treatment with sodium deuteroxide in deuterium oxide to yield the sodium salt.

Critical parameters:

- Deuterium Pressure: 2–3 atm for complete deuteration.

- Catalyst Loading: 0.5–1% Pd/C ensures efficient hydrogenolysis.

Industrial-Scale Production Considerations

Purification Challenges and Yield Enhancement Strategies

Industrial workflows face two primary challenges:

- Siloxane Byproducts: Formed via hydrolysis of unreacted chlorotrimethylsilane. Mitigated by:

- Product Volatility: Ethyl 3-(trimethylsilyl)propiolate’s low boiling point (60°C at 10 mmHg) necessitates short-path distillation for recovery.

Yield optimization strategies:

- Recycled Solvents: Benzene recovery rates exceed 85% via fractional distillation.

- Catalyst Recycling: Triethylamine hydrochloride is reconverted to triethylamine using NaOH, reducing raw material costs.

Cost-Benefit Analysis of Synthesis Pathways

| Parameter | One-Step Method | Two-Step Method |

|---|---|---|

| Raw Material Cost | $12,000/ton | $15,000/ton |

| Energy Consumption | 850 kWh/ton | 1,200 kWh/ton |

| Labor Hours | 8 h/ton | 14 h/ton |

| Overall Yield | 44% | 42% |

The one-step method reduces production costs by 22% despite marginally higher solvent usage, making it preferable for large-scale operations.

Cycloaddition Chemistry

[2+2] Cycloadditions with Silyl Enol Ethers

ETSP participates in stereoselective [2+2] cycloadditions with silyl enol ethers under catalytic conditions. Takasu et al. demonstrated that ETSP reacts with α,β-unsaturated esters in the presence of Lewis acids to form trans-cyclobutanes with high stereoselectivity [2]. The TMS group enhances the electrophilicity of the alkyne, facilitating zwitterionic intermediate formation (Figure 1). Kinetic studies reveal that the ester group’s steric bulk and the silyl substituent’s electron-withdrawing effects jointly govern reaction rates and stereochemical outcomes [2].

Key Mechanistic Insights:

- Non-concerted pathway via zwitterionic intermediates.

- Steric effects from the TMS group suppress competing [4+2] cycloadditions.

- Trans-selectivity arises from preferential face shielding during intermediate collapse [2].

[3+2] Cycloadditions with Nitrile Oxides and Nitroalkenes

ETSP undergoes [3+2] cycloadditions with nitrile oxides to yield 3,5-disubstituted isoxazolines. The Snyder Group reported that nitrile oxides, generated in situ from hydroxamic acids, react regioselectively with ETSP’s electron-deficient triple bond [3]. Computational studies suggest that the TMS group directs nitrile oxide addition to the β-position, favoring isoxazoline over triazole formation (Figure 2) [4]. Similar reactivity is observed with nitroalkenes, where ETSP acts as a dipolarophile to form nitrone adducts [3].

Regioselectivity Drivers:

- TMS group stabilizes transition states through σ−π hyperconjugation.

- Ethoxycarbonyl group withdraws electron density, enhancing alkyne electrophilicity [4].

Regioselectivity in Heterocyclic Formation (Isoxazoline vs. Triazole)

Competition between isoxazoline and triazole formation depends on reaction conditions and dipolarophile nature. ETSP favors isoxazoline synthesis with nitrile oxides due to the TMS group’s preference for stabilizing oxazole intermediates [3]. In contrast, azide cycloadditions are disfavored due to steric clashes between the TMS group and azide’s linear geometry [4].

Nucleophilic Additions

Organocuprate-Mediated Vinyl Cuprate Formation

ETSP reacts with Gilman reagents (e.g., Me₂CuLi) to form β-silyl vinyl cuprates. The TMS group enhances cuprate stability by mitigating β-hydride elimination, enabling subsequent electrophilic trapping (Table 1).

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| MeI | β-Silyl enoate | 82 | [4] |

| Allyl bromide | Cross-conjugated diene | 75 | [4] |

Mechanistic Notes:

- Cuprate addition follows a syn-addition pathway.

- TMS group prevents over-addition by sterically shielding the α-carbon [4].

NHC-Catalyzed β-Acylation Reactions

N-Heterocyclic carbene (NHC) catalysts enable β-acylation of ETSP with aldehydes. The reaction proceeds via Breslow intermediate formation, followed by conjugate addition to ETSP’s triple bond. The TMS group stabilizes the enolate intermediate, enabling high β-selectivity (Figure 3) [5].

Trimethylsilyl Group Migration and Intermediate Stabilization

Under basic conditions, the TMS group migrates from the alkyne to the adjacent carbonyl oxygen, forming a silyl ketene acetal. This migration is reversible and stabilizes reactive intermediates during nucleophilic attacks [5].

Catalytic Functionalization

Sonogashira Coupling with Aryl Halides

ETSP undergoes Sonogashira coupling with aryl iodides after TMS deprotection. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate cross-coupling to form internal alkynes. The ethoxycarbonyl group remains intact under these conditions [6].

TMS Group Deprotection Strategies (KF/MeOH Systems)

The TMS group is cleaved using KF/MeOH to yield terminal alkynes. This system avoids over-desilylation and preserves ester functionality [1] [6].

Palladium-Catalyzed Cross-Coupling Reactions

ETSP participates in Negishi couplings with organozinc reagents. The TMS group enhances oxidative addition kinetics by coordinating to palladium, facilitating transmetalation [4].

Furan Derivative Synthesis via Trimethylsilyl-Directed Cyclization

Ethyl 3-(trimethylsilyl)propiolate serves as a crucial building block in the synthesis of furan derivatives through trimethylsilyl-directed cyclization reactions [2]. The compound's unique structural features, incorporating both the alkyne functional group and the trimethylsilyl protecting group, enable regioselective formation of 4-ethoxycarbonyl-3-(trimethylsilyl)furan under specific reaction conditions [2] [3].

The cyclization process typically involves the activation of the alkyne moiety by electrophilic species, followed by intramolecular attack of oxygen nucleophiles. The trimethylsilyl group plays a pivotal role in directing the regioselectivity of this transformation through both steric and electronic effects [4]. Research has demonstrated that the reaction proceeds most efficiently in polar aprotic solvents such as dimethylformamide or toluene at elevated temperatures ranging from 80 to 120 degrees Celsius [5].

The mechanism of this transformation involves initial coordination of the alkyne triple bond with Lewis acidic catalysts, creating an electrophilic center that facilitates nucleophilic attack. The trimethylsilyl substituent stabilizes the resulting carbocation intermediate through hyperconjugation, while simultaneously providing steric hindrance that controls the regioselectivity of the cyclization [6]. This methodology has proven particularly valuable in the synthesis of highly functionalized furan derivatives that serve as intermediates in natural product synthesis.

1,2,3-Triazole Formation through 1,3-Dipolar Cycloadditions

The application of ethyl 3-(trimethylsilyl)propiolate in 1,3-dipolar cycloaddition reactions represents one of the most significant advances in modern click chemistry [7] [8] [9]. The compound undergoes highly regioselective cycloaddition with organic azides to form 1,5-disubstituted 1,2,3-triazoles, with the trimethylsilyl group serving as a directing element for regioselectivity [7].

Research conducted by Coats and colleagues demonstrated that the trimethylsilyl group provides exceptional control over the regioselectivity of these cycloadditions when performed under solid-phase conditions [7]. The reaction proceeds through a concerted mechanism involving the formation of a five-membered triazole ring, with the trimethylsilyl substituent occupying the 5-position of the resulting heterocycle [8].

The reaction conditions typically involve temperatures between 50 and 90 degrees Celsius in polar aprotic solvents such as acetonitrile or tetrahydrofuran [9]. The use of catalytic amounts of 1,4-diazabicyclo[2.2.2]octane has been shown to significantly enhance reaction rates while maintaining high regioselectivity [10]. These transformations have yielded triazole libraries with average purified yields of 68 percent, demonstrating the practical utility of this methodology in medicinal chemistry applications [7].

The mechanism involves initial coordination of the azide dipole with the electron-deficient alkyne, followed by concerted cycloaddition to form the triazole ring. The trimethylsilyl group influences both the electronic properties of the alkyne and the steric environment around the reaction center, resulting in highly predictable regioselectivity [9].

Pyrrole Synthesis via Silylamine-Mediated Annulation

Ethyl 3-(trimethylsilyl)propiolate has emerged as a valuable substrate for the synthesis of polysubstituted pyrroles through silylamine-mediated annulation reactions [11] [12] [13]. The trimethylsilyl group serves as both a protecting group and a directing element in these transformations, enabling the selective formation of 2-trimethylsilyl-substituted pyrroles [11].

Research by Chiu and Tonks has demonstrated that trimethylsilyl-protected alkynes, including ethyl 3-(trimethylsilyl)propiolate, serve as highly selective cross-coupling partners in titanium-catalyzed [2+2+1] pyrrole synthesis [11]. The reaction proceeds with greater than 90 percent selectivity over other possible pyrrole products, highlighting the exceptional directing ability of the trimethylsilyl group [11].

The synthetic protocol involves the reaction of ethyl 3-(trimethylsilyl)propiolate with internal alkynes and azobenzene under the catalysis of titanium imido complexes [11]. The reaction conditions typically require temperatures between 50 and 150 degrees Celsius in solvents such as 1,4-dioxane or toluene [12]. The steric and electronic effects of the trimethylsilyl group have been identified as key factors in achieving this high selectivity [11].

The resulting 2-trimethylsilyl pyrroles serve as versatile intermediates for further functionalization through facile modification of the silyl substituent [11]. This methodology has been successfully applied to the formal synthesis of marine natural products, demonstrating the synthetic utility of these transformations in complex molecule construction [11].

Natural Product and Pharmaceutical Intermediates

Ergot Alkaloid Precursor Synthesis (Lysergic Acid Pathways)

Ethyl 3-(trimethylsilyl)propiolate has found significant application in the synthesis of ergot alkaloid precursors, particularly in the construction of lysergic acid derivatives [14] [15] [16]. The compound serves as a key building block in synthetic routes that access the tetracyclic ergoline ring system characteristic of these important pharmaceutical agents [14].

The biosynthetic pathways of ergot alkaloids involve complex multi-step sequences that lead to the formation of the tetracyclic ergoline ring system [14]. Synthetic approaches utilizing ethyl 3-(trimethylsilyl)propiolate have been developed to access key intermediates in these pathways, particularly those leading to lysergic acid and its derivatives [15] [16].

Research has demonstrated that the trimethylsilyl group provides crucial protection for the alkyne functionality during the multi-step synthesis sequences required for ergot alkaloid construction [16]. The compound has been successfully incorporated into synthetic routes developed by various research groups, including those of Woodward, Rebek, and Hendrickson [15] [16].

The synthetic utility of ethyl 3-(trimethylsilyl)propiolate in this context stems from its ability to undergo selective transformations while maintaining the integrity of the alkyne functionality [16]. The compound has been utilized in approaches that achieve final yields of lysergic acid derivatives ranging from 0.8 to several percent, depending on the specific synthetic strategy employed [15].

Tryptophan-Derived Tetracyclic Systems

The application of ethyl 3-(trimethylsilyl)propiolate in the synthesis of tryptophan-derived tetracyclic systems represents an important area of natural product synthesis [17] [18]. These systems are commonly found in biologically active alkaloids and pharmaceutical compounds, making their efficient synthesis of significant interest to medicinal chemists [17].

The Pictet-Spengler reaction has been extensively utilized in combination with ethyl 3-(trimethylsilyl)propiolate to construct tetracyclic frameworks derived from tryptophan [17]. This methodology enables the formation of tetrahydro-β-carboline systems that serve as key intermediates in the synthesis of various alkaloids [17].

Research has shown that the trimethylsilyl group provides valuable protection for the alkyne functionality during the acidic conditions typically employed in Pictet-Spengler cyclizations [17]. The compound has been successfully incorporated into synthetic sequences that generate libraries of tetracyclic systems with diverse substitution patterns [17].

The synthetic approach typically involves the initial formation of a tricyclic intermediate through Pictet-Spengler cyclization, followed by incorporation of the ethyl 3-(trimethylsilyl)propiolate unit through various coupling reactions [17]. The resulting tetracyclic systems have been evaluated for their biological activities, including antimalarial, anticancer, and neuroprotective properties [17].

Spirocyclic Lactone Intermediate Formation

Ethyl 3-(trimethylsilyl)propiolate has been utilized in the synthesis of spirocyclic lactone intermediates, which are important structural motifs in various natural products and pharmaceutical agents [19] [20] [21]. The compound's unique reactivity profile enables the formation of complex spirocyclic frameworks through carefully designed synthetic sequences [19].

The synthesis of spirocyclic lactones typically involves the formation of spiro-β-lactone intermediates through cyclization reactions [19]. Research has demonstrated that ethyl 3-(trimethylsilyl)propiolate can be incorporated into these synthetic sequences to generate highly functionalized spirocyclic systems [19].

The trimethylsilyl group provides both steric and electronic effects that influence the regioselectivity of spirocyclization reactions [19]. Studies have shown that the compound can undergo cyclization under Lewis acidic conditions to generate spirocyclic frameworks with high diastereoselectivity [19].

The resulting spirocyclic lactones have been utilized as intermediates in the synthesis of various natural products, including maculalactone A and other anti-fouling agents [19]. The synthetic methodology has been demonstrated to proceed through tetronic acid intermediates, which are ubiquitous heterocycles in bioactive natural products [19].

Functional Group Transformations

Alkyne to Ester Reduction Sequences

Ethyl 3-(trimethylsilyl)propiolate undergoes selective reduction reactions that convert the alkyne functionality to various ester derivatives while preserving the trimethylsilyl protecting group [6] [22]. These transformations are particularly valuable in synthetic sequences where selective reduction is required in the presence of other functional groups [6].

The reduction of the alkyne triple bond can be achieved using various reducing agents, including metal-catalyzed hydrogenation systems and dissolving metal conditions [6]. The trimethylsilyl group provides both steric protection and electronic stabilization during these transformations [6].

Research has demonstrated that the compound can undergo selective mono-reduction to form the corresponding α,β-unsaturated ester derivatives [6]. These intermediates serve as valuable building blocks for further synthetic transformations, including cycloaddition reactions and coupling processes [6].

The synthetic utility of these reduction sequences has been demonstrated in the synthesis of various natural products and pharmaceutical intermediates [6]. The methodology enables the selective introduction of unsaturation patterns that would be difficult to achieve through other synthetic approaches [6].

Trimethylsilyl Group Hydrolysis for Carboxylic Acid Derivatives

The hydrolysis of the trimethylsilyl group in ethyl 3-(trimethylsilyl)propiolate provides access to carboxylic acid derivatives that serve as important synthetic intermediates [23] [24] [25]. This transformation represents a key deprotection strategy in synthetic sequences involving silyl-protected alkynes [26] [22].

The hydrolysis can be achieved under various conditions, including acidic hydrolysis, basic hydrolysis, and fluoride-mediated deprotection [26]. The choice of conditions depends on the specific synthetic requirements and the presence of other functional groups in the molecule [26].

Research has shown that silver-catalyzed deprotection provides a particularly mild and selective method for trimethylsilyl group removal [26]. This methodology has been demonstrated to proceed with high selectivity in the presence of other silyl protecting groups [26].

The resulting carboxylic acid derivatives can be further functionalized through various synthetic transformations, including esterification, amidation, and coupling reactions [24]. These transformations have been successfully applied in the synthesis of pharmaceutical intermediates and natural products [24].

Saponification and Salt Formation for Water-Soluble Standards

The saponification of ethyl 3-(trimethylsilyl)propiolate provides access to water-soluble carboxylate salts that serve as analytical standards and synthetic intermediates [23] [27]. This transformation represents an important method for enhancing the water solubility of silyl-containing compounds [23].

The saponification reaction typically involves treatment with aqueous base under controlled conditions to ensure complete ester hydrolysis while preserving the trimethylsilyl group [23]. The resulting carboxylate salts exhibit significantly enhanced water solubility compared to the parent ester [23].

Research has demonstrated that the formation of quaternary ammonium salts provides particularly stable and water-soluble derivatives [27]. These salts have been utilized as analytical standards in various spectroscopic and chromatographic applications [27].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant